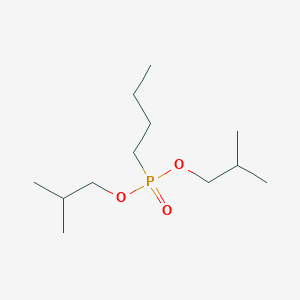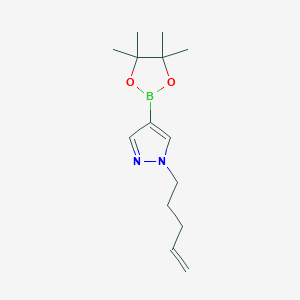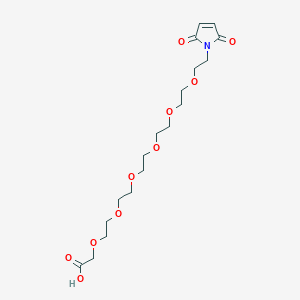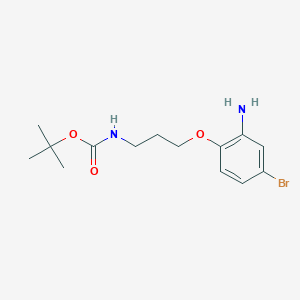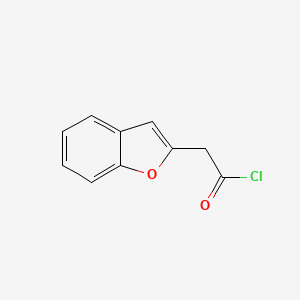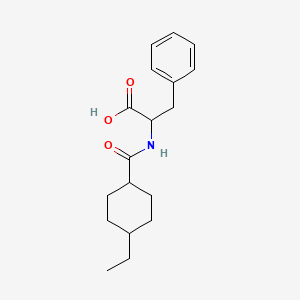
4-Desisopropyl-4-ethylNateglinide-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Desisopropyl-4-ethylNateglinide-d5 is a deuterated analogue of 4-Desisopropyl-4-ethylNateglinide, which is an impurity of Nateglinide. Nateglinide is an insulin secretagogue agent that lowers blood glucose levels by stimulating insulin secretion from the pancreas. The deuterated form, this compound, is primarily used in research settings, particularly in the fields of proteomics and metabolic research .
Métodos De Preparación
The synthesis of 4-Desisopropyl-4-ethylNateglinide-d5 involves the incorporation of deuterium atoms into the molecular structure of 4-Desisopropyl-4-ethylNateglinide. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and consistency of the final product .
Análisis De Reacciones Químicas
4-Desisopropyl-4-ethylNateglinide-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
4-Desisopropyl-4-ethylNateglinide-d5 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: It is used in metabolic studies to trace the pathways and interactions of molecules within biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of 4-Desisopropyl-4-ethylNateglinide-d5 involves its role as a deuterated analogue of 4-Desisopropyl-4-ethylNateglinide. As an impurity of Nateglinide, it shares similar properties and mechanisms. Nateglinide stimulates insulin secretion from the pancreas by binding to the sulfonylurea receptor on pancreatic beta cells, leading to the closure of ATP-sensitive potassium channels and the subsequent opening of voltage-gated calcium channels. This results in an influx of calcium ions, which triggers the release of insulin.
Comparación Con Compuestos Similares
4-Desisopropyl-4-ethylNateglinide-d5 can be compared with other similar compounds, such as:
Nateglinide: The parent compound, which is used as an insulin secretagogue.
Repaglinide: Another insulin secretagogue with a similar mechanism of action.
Glimepiride: A sulfonylurea that also stimulates insulin secretion but has a different chemical structure
The uniqueness of this compound lies in its deuterated form, which provides advantages in research applications, such as improved stability and reduced metabolic degradation .
Propiedades
IUPAC Name |
2-[(4-ethylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-13-8-10-15(11-9-13)17(20)19-16(18(21)22)12-14-6-4-3-5-7-14/h3-7,13,15-16H,2,8-12H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSFDDAYCLFQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12084347.png)
![17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one](/img/structure/B12084354.png)

